molecular formula C13H12O4 B10845796 8-acetyl-7-ethoxy-2H-chromen-2-one

8-acetyl-7-ethoxy-2H-chromen-2-one

Cat. No.: B10845796
M. Wt: 232.23 g/mol
InChI Key: KWMPAFCHEJYQEQ-UHFFFAOYSA-N
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Description

8-Acetyl-7-ethoxy-2H-chromen-2-one: is a chemical compound belonging to the class of coumarins, which are known for their diverse biological activities and applications. Coumarins are a group of naturally occurring compounds found in many plants and are known for their fragrant properties. The structure of this compound consists of a chromen-2-one core with acetyl and ethoxy substituents at the 8th and 7th positions, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-acetyl-7-ethoxy-2H-chromen-2-one can be achieved through various methods, including the Pechmann condensation, Knoevenagel condensation, and other one-pot synthesis methods. One common method involves the condensation of phenols with β-keto esters in the presence of an acid catalyst. For example, the reaction between 7-ethoxy-4-hydroxycoumarin and acetic anhydride in the presence of a catalyst like sulfuric acid can yield this compound .

Industrial Production Methods

Industrial production of coumarin derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

8-Acetyl-7-ethoxy-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

8-Acetyl-7-ethoxy-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex coumarin derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, such as anticoagulant and anti-inflammatory activities.

    Industry: Utilized in the production of fragrances, optical brighteners, and fluorescent dyes

Mechanism of Action

The mechanism of action of 8-acetyl-7-ethoxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For example, its anticoagulant activity is attributed to the inhibition of vitamin K epoxide reductase, an enzyme involved in the blood clotting process. The compound’s anti-inflammatory effects may be due to the inhibition of cyclooxygenase (COX) enzymes, which play a role in the inflammatory response .

Comparison with Similar Compounds

Similar Compounds

  • 8-Acetyl-7-methoxy-2H-chromen-2-one
  • 7-Hydroxy-4-methylcoumarin
  • 4-Methyl-7-ethoxycoumarin

Comparison

8-Acetyl-7-ethoxy-2H-chromen-2-one is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. For instance, the ethoxy group at the 7th position may enhance its solubility and interaction with biological targets compared to similar compounds with different substituents .

Properties

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

8-acetyl-7-ethoxychromen-2-one

InChI

InChI=1S/C13H12O4/c1-3-16-10-6-4-9-5-7-11(15)17-13(9)12(10)8(2)14/h4-7H,3H2,1-2H3

InChI Key

KWMPAFCHEJYQEQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C2=C(C=C1)C=CC(=O)O2)C(=O)C

Origin of Product

United States

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